molecular formula C15H23NO3 B14269524 N,N,2-Triethyl-3,5-dimethoxybenzamide CAS No. 139213-29-9

N,N,2-Triethyl-3,5-dimethoxybenzamide

Cat. No.: B14269524
CAS No.: 139213-29-9
M. Wt: 265.35 g/mol
InChI Key: AWQMDJRAWDAGPP-UHFFFAOYSA-N
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Description

N,N,2-Triethyl-3,5-dimethoxybenzamide: is an organic compound belonging to the benzamide class It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Triethyl-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with triethylamine and a suitable coupling reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,5-Dimethoxybenzoic acid is reacted with thionyl chloride to form 3,5-dimethoxybenzoyl chloride.

    Step 2: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with triethylamine in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N,N,2-Triethyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of N,N,2-triethyl-3,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N,2-Triethyl-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,2-Triethyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-Diethyl-3,5-dimethoxybenzamide
  • N,N-Dimethyl-3,5-dimethoxybenzamide
  • 3,5-Dimethoxybenzamide

Comparison: N,N,2-Triethyl-3,5-dimethoxybenzamide is unique due to the presence of two ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N,N-Diethyl-3,5-dimethoxybenzamide and N,N-Dimethyl-3,5-dimethoxybenzamide, the triethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The presence of methoxy groups on the benzene ring also contributes to its distinct chemical behavior compared to unsubstituted benzamides.

Properties

CAS No.

139213-29-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N,N,2-triethyl-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H23NO3/c1-6-12-13(15(17)16(7-2)8-3)9-11(18-4)10-14(12)19-5/h9-10H,6-8H2,1-5H3

InChI Key

AWQMDJRAWDAGPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1OC)OC)C(=O)N(CC)CC

Origin of Product

United States

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